Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves several steps, starting from commercially available precursors. One common synthetic route involves the Vilsmeier formylation of a suitable indole derivative, followed by reduction and protection steps to introduce the desired functional groups . The reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide in anhydrous solvents at low temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic amines, such as:
Tropane derivatives: Known for their use in pharmaceuticals like atropine and cocaine.
Quinuclidine derivatives: Used in the synthesis of antimalarial drugs and other bioactive compounds.
Bicyclo[2.2.1]heptane derivatives: Commonly used in organic synthesis and materials science.
The unique structural features of this compound, such as its specific bicyclic framework and functional groups, make it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7(5-12)8-4-9(8)13/h7-9H,4-6,12H2,1-3H3 |
InChI Key |
ZBBBKIXTLQEGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)CN |
Origin of Product |
United States |
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